DIF-3

Übersicht

Beschreibung

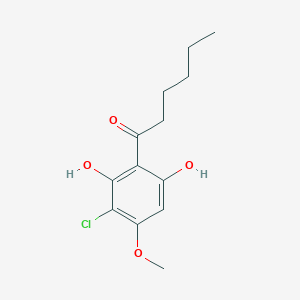

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure with a chloro, dihydroxy, and methoxy substitution on a phenyl ring, attached to a hexanone moiety. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,6-dihydroxy-4-methoxybenzaldehyde and hexanone.

Reaction Conditions: The key steps include the formation of the phenyl ring with the desired substitutions, followed by the attachment of the hexanone group.

Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted phenyl derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted phenyl derivatives and alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest in studying cellular processes and enzyme interactions.

Medicine: Research has explored its potential as an anticancer agent, given its ability to inhibit certain cellular pathways

Industry: It is used in the development of pharmaceuticals and other chemical products due to its versatile reactivity.

Wirkmechanismus

The mechanism by which 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone exerts its effects involves several molecular targets and pathways:

Molecular Targets: The compound interacts with specific enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may affect mitochondrial function, leading to changes in cellular metabolism and inducing apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone can be compared with other similar compounds:

Similar Compounds: Compounds like 3,4-dihydronaphthalen-1(2H)-one derivatives and other chlorinated alkylphenones share structural similarities

Uniqueness: The unique combination of chloro, dihydroxy, and methoxy substitutions on the phenyl ring, along with the hexanone group, distinguishes it from other compounds. This unique structure contributes to its specific reactivity and biological activity.

Biologische Aktivität

Differentiation-Inducing Factor-3 (DIF-3) is a bioactive compound originally isolated from the slime mold Dictyostelium discoideum. It belongs to a class of molecules known for their potential anti-tumor properties. This compound and its derivatives have garnered attention for their unique biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

Mitochondrial Targeting

Research indicates that this compound primarily exerts its effects by targeting mitochondria, leading to altered mitochondrial function and ultimately inhibiting cell growth. A study demonstrated that this compound and its derivatives, such as butoxy-DIF-3 (Bu-DIF-3), disrupt mitochondrial activity in human cervical cancer HeLa cells. The fluorescent derivative BODIPY-DIF-3 was used to visualize this effect, showing rapid localization to the mitochondria within minutes of exposure .

Anti-Tumor Activity

This compound has been shown to suppress cell growth in various cancer cell lines. Notably, it exhibits stronger anti-proliferative effects compared to its analogs. In human K562 leukemia cells, this compound not only inhibited proliferation but also induced erythroid differentiation, highlighting its dual role as both an anti-cancer agent and a differentiation inducer .

Comparative Efficacy

A comparative study of DIF-1 and this compound revealed that this compound is more effective in suppressing tumor cell growth. This enhanced efficacy is attributed to its ability to induce differentiation in de-differentiated tumor cells, making it a promising candidate for further investigation in cancer therapies .

Table 1: Biological Activities of this compound Derivatives

| Compound | Cell Line | Effect on Cell Growth | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | Significant suppression | Mitochondrial dysfunction |

| Bu-DIF-3 | HeLa | Minimal effect | Non-targeting |

| BODIPY-DIF-3 | HeLa | Dose-dependent suppression | Mitochondrial localization |

| Hex-DIF-3 | K562 | Induces differentiation | Erythroid differentiation |

Case Study: Efficacy in Leukemia Cells

In a controlled study involving K562 leukemia cells, researchers observed that treatment with this compound led to a marked decrease in cell viability. The study utilized varying concentrations of this compound (5–20 µM), demonstrating a dose-dependent response where higher concentrations correlated with greater inhibition of cell growth. The results underscored the potential of this compound as a therapeutic agent against leukemia .

Future Directions and Applications

The promising biological activities of this compound suggest several avenues for future research:

- Therapeutic Development : Exploring formulations of this compound for clinical applications in oncology.

- Mechanistic Studies : Further elucidating the specific pathways through which this compound induces mitochondrial dysfunction and differentiation.

- Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

Eigenschaften

IUPAC Name |

1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4/c1-3-4-5-6-8(15)11-9(16)7-10(18-2)12(14)13(11)17/h7,16-17H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMZIJMSBFBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C(=C(C=C1O)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150408 | |

| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113411-17-9 | |

| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113411179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.